molecular formula C8H10ClNO B2357997 2-(4-Chlorophenoxy)ethylamine CAS No. 28769-06-4

2-(4-Chlorophenoxy)ethylamine

Cat. No.: B2357997
CAS No.: 28769-06-4
M. Wt: 171.62
InChI Key: KSHXAAXEJWSEND-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)ethylamine is an organic compound with the molecular formula C8H10ClNO. It is a derivative of phenoxyethanol, where the hydroxyl group is replaced by an amine group, and a chlorine atom is attached to the phenyl ring. This compound is used as a building block in the synthesis of pharmaceuticals and other fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)ethylamine typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol, which is then converted to the corresponding amine through a nucleophilic substitution reaction with ammonia or an amine source .

  • Step 1: Formation of 2-(4-Chlorophenoxy)ethanol

      Reactants: 4-chlorophenol, ethylene oxide

      Conditions: Basic medium, typically using sodium hydroxide

      Reaction: [ \text{C}_6\text{H}_4\text{ClOH} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}_6\text{H}_4\text{ClOCH}_2\text{CH}_2\text{OH} ]

  • Step 2: Conversion to this compound

      Reactants: 2-(4-chlorophenoxy)ethanol, ammonia or an amine source

      Conditions: Elevated temperature and pressure

      Reaction: [ \text{C}_6\text{H}_4\text{ClOCH}_2\text{CH}_2\text{OH} + \text{NH}_3 \rightarrow \text{C}_6\text{H}_4\text{ClOCH}_2\text{CH}_2\text{NH}_2 + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)ethylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcoholic solvent.

Major Products

    Oxidation: 2-(4-Nitrophenoxy)ethylamine

    Reduction: 2-(4-Chlorophenoxy)ethanol

    Substitution: 2-(4-Methoxyphenoxy)ethylamine

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)ethylamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenoxy)ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit monoamine oxidase and cholesterol biosynthesis makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHXAAXEJWSEND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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